

The Discovery and Synthesis of LMD-009: A Selective CCR8 Agonist

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Compound of Interest

Compound Name: LMD-009

Cat. No.: B8105944

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LMD-009 is a potent and selective nonpeptide agonist of the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **LMD-009**. It includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of its activity. Furthermore, this guide illustrates the CCR8 signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The C-C chemokine receptor 8 (CCR8) is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs), playing a crucial role in immune responses.^[1] Its involvement in inflammatory diseases and cancer has made it an attractive therapeutic target.^{[2][3]} **LMD-009**, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, has emerged as a selective agonist for CCR8, demonstrating high potency in mediating downstream signaling events.^[4] This guide serves as a technical resource for researchers engaged in the study of CCR8 modulators and the development of novel therapeutics targeting this receptor.

Physicochemical Properties of LMD-009

| Property | Value |
|-------------------|---|
| Chemical Name | 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one |
| Molecular Formula | C ₂₉ H ₃₃ N ₃ O ₃ |
| Molecular Weight | 471.59 g/mol |
| CAS Number | 950195-51-4 |

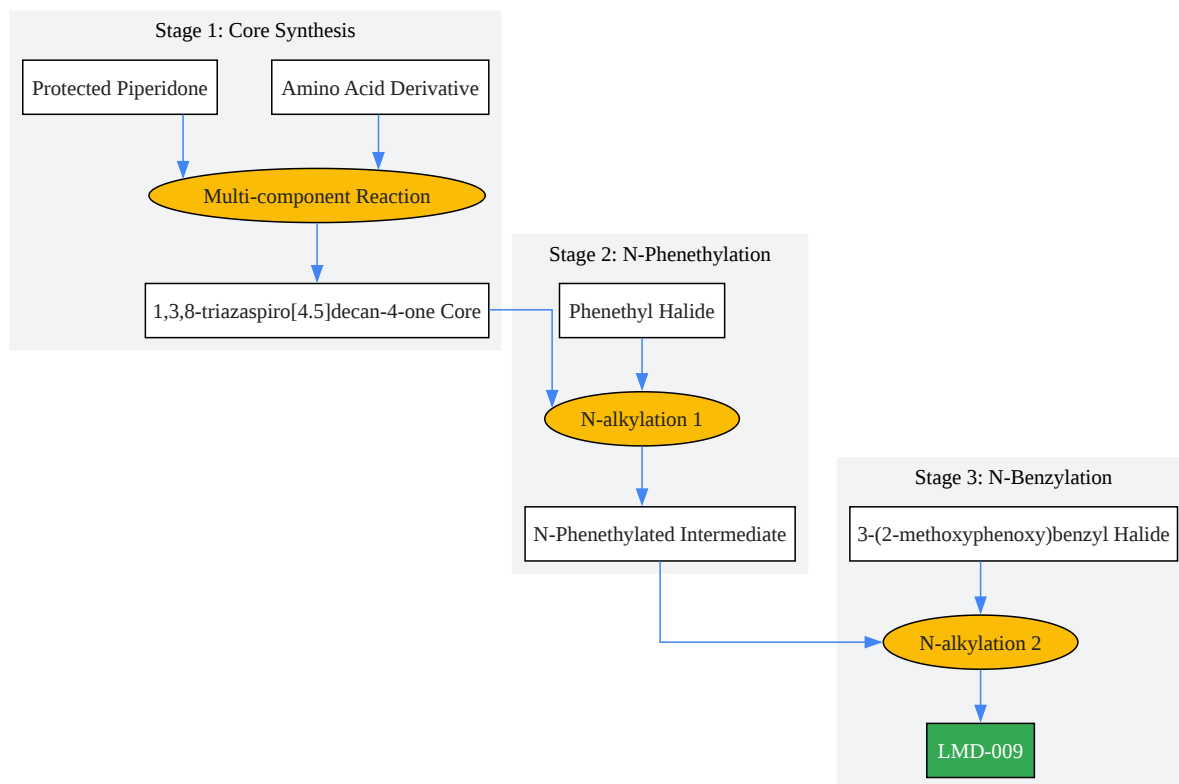
Synthesis of LMD-009

While a specific, detailed synthesis of **LMD-009** has not been publicly disclosed, a plausible synthetic route can be devised based on the synthesis of similar 1,3,8-triaza-spiro[4.5]decan-4-one derivatives. The proposed synthesis involves a multi-step process commencing with the formation of the core spirocyclic scaffold, followed by sequential N-alkylation to introduce the phenethyl and the 3-(2-methoxyphenoxy)benzyl moieties.

Proposed Synthetic Workflow

The synthesis can be conceptualized in three main stages:

- **Formation of the 1,3,8-triazaspiro[4.5]decan-4-one core:** This is typically achieved through a multi-component reaction involving a protected piperidone, an amino acid derivative, and an isocyanide, or via a stepwise construction of the spirocyclic system.
- **Introduction of the phenethyl group:** The first N-alkylation step involves the reaction of the spirocyclic core with a suitable phenethyl halide or an equivalent electrophile.
- **Introduction of the 3-(2-methoxyphenoxy)benzyl group:** The final step is the second N-alkylation to attach the 3-(2-methoxyphenoxy)benzyl moiety to the remaining secondary amine on the spirocyclic core.



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Plausible Synthetic Workflow for **LMD-009**

Biological Activity and Mechanism of Action

LMD-009 is a selective agonist of CCR8 and does not show antagonist activity at other human chemokine receptors.[5] Its binding to CCR8 initiates a cascade of intracellular signaling events, characteristic of GPCR activation.

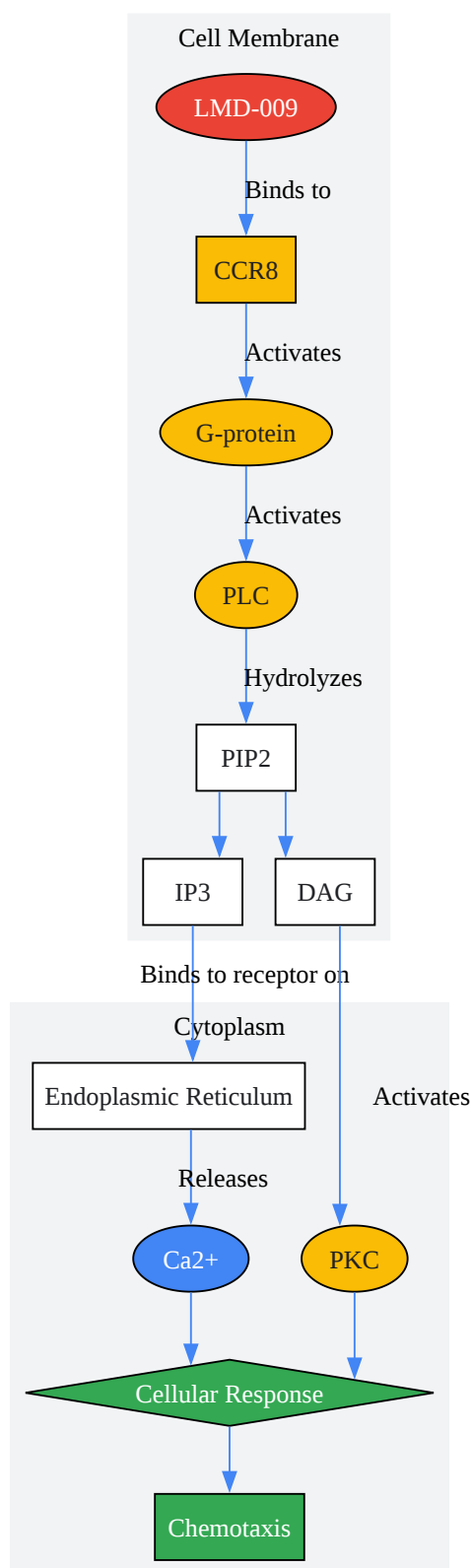
Quantitative Biological Data

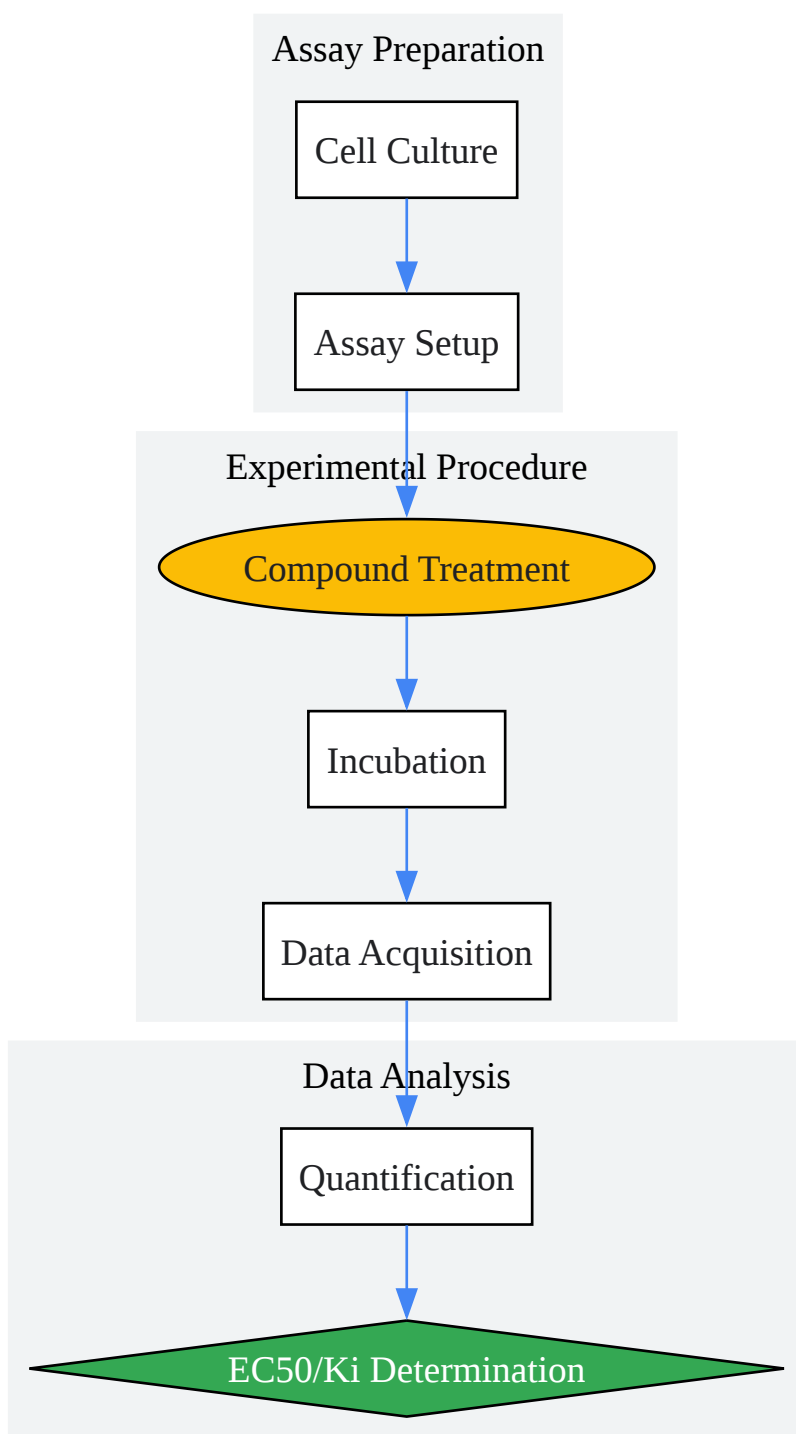
| Assay | Cell Line | Parameter | Value (nM) |
|---|-----------------------------------|-----------|------------|
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 |
| ¹²⁵ I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 |

Data compiled from MedchemExpress.com and associated publications.

CCR8 Signaling Pathway

Upon agonist binding, CCR8 couples to intracellular G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, most notably chemotaxis, which is the directed migration of cells.





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